molecular formula C3H4N2O B086289 Isoxazol-5-amine CAS No. 14678-05-8

Isoxazol-5-amine

Cat. No. B086289
CAS RN: 14678-05-8
M. Wt: 84.08 g/mol
InChI Key: IAXWZYXUKABJAN-UHFFFAOYSA-N
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Description

Isoxazol-5-amine is a chemical compound characterized by the presence of an isoxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. This compound is significant in organic chemistry and has diverse applications in drug development, agrochemicals, and materials science.

Synthesis Analysis

  • Synthesis of 3-Aminoisoxazoles : Girardin et al. (2009) described a two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles. This process involved the reaction of readily available 3-bromoisoxazolines with amines, followed by an oxidation protocol to yield 3-aminoisoxazoles (Girardin et al., 2009).
  • Isoxazol-5-ones as Building Blocks : Silva et al. (2018) discussed the use of isoxazol-5-one rings as versatile building blocks in organic synthesis, highlighting their reactivity and importance in producing densely functionalized molecules (Silva et al., 2018).

Molecular Structure Analysis

Isoxazol-5-amine's molecular structure is characterized by its aromatic isoxazole ring, which impacts its reactivity and interaction with various chemical agents. The structure's analysis can be derived from studies involving similar isoxazoles.

Chemical Reactions and Properties

  • Reactivity with Amines : Lebed' et al. (2017) explored the synthesis and reactions of 5-isoxazolylsulfonyl chlorides, demonstrating the chemical behavior of isoxazoles in relation to amines (Lebed' et al., 2017).
  • Cycloaddition Reactions : Cao et al. (2019) developed a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, highlighting the versatility of isoxazol-5-amines in organic synthesis (Cao et al., 2019).

Physical Properties Analysis

The physical properties of Isoxazol-5-amine, such as melting point, solubility, and stability, can be inferred from the general characteristics of isoxazoles. These properties are influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

  • Isoxazoles in Metal Catalysis : Hu and Szostak (2015) summarized recent advances in the synthesis and reactivity of isoxazoles, including their role in metal-catalyzed reactions (Hu & Szostak, 2015).
  • Isoxazole Derivatives : Hamama et al. (2017) explored the synthesis and biological evaluation of novel isoxazole derivatives, providing insight into the chemical properties of isoxazole compounds (Hamama et al., 2017).

Scientific Research Applications

  • Medicinal Chemistry

    • Isoxazoles are known to possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . They have been the subject of research in medicinal chemistry over the past decades .
    • For example, isoxazoles have been studied as acetylcholinesterase inhibitors, which is a common treatment for early stages of Alzheimer’s disease . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The most potent compound in the series exhibited a moderate inhibitory activity .
  • Synthetic Chemistry

    • Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
    • The reaction was tested on a wide range of substrates and exemplifies an effective method for the synthesis of trisubstituted isoxazoles, difficult to access by other methods .
  • Acetylcholinesterase Inhibitors

    • Isoxazoles have been evaluated as acetylcholinesterase inhibitors, which is a common treatment for early stages of Alzheimer’s disease .
    • The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They were also isolated and characterized by spectroscopic methods .
    • The in-vitro activity was measured by an adapted version of Ellman’s assay . The most potent compound in the series exhibited a moderate inhibitory activity .
  • Pharmaceuticals, Agro-Chemistry, and Industry

    • Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry among others .
    • The isoxazoles are also found in natural sources such as insecticides, plant growth regulators, and pigment functions .
    • The isoxazole rings are found in natural products like the ibotonic acid – an active constituent of the psychotropic fly agaric mushroom Amanita muscaria .
  • Synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide

    • 3-Aminoisoxazole (isoxazol-3-amine) may be used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
  • Acetylcholinesterase Inhibitors

    • Isoxazoles have been evaluated as acetylcholinesterase inhibitors, which is a common treatment for early stages of Alzheimer’s disease .
    • The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They were also isolated and characterized by spectroscopic methods .
    • The in-vitro activity was measured by an adapted version of Ellman’s assay . The most potent compound in the series exhibited a moderate inhibitory activity .
  • Pharmaceuticals, Agro-Chemistry, and Industry

    • Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry among others .
    • The isoxazoles are also found in natural sources such as insecticides, plant growth regulators, and pigment functions .
    • The isoxazole rings are found in natural products like the ibotonic acid – an active constituent of the psychotropic fly agaric mushroom Amanita muscaria .
  • Synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide

    • 3-Aminoisoxazole (isoxazol-3-amine) may be used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
  • Microwave-Assisted Metal-Free Routes

    • In 2010, Micheli et al. reported the synthesis of isoxazole derivatives by the 1,3-dipolar cycloaddition reaction . For a successful 1,3-dipolar cycloaddition reaction, one 1,3-dipole and one dipolarophile is required .
  • Innovative Method for the Synthesis of Isoxazoles

    • An innovative method for the synthesis of isoxazoles, a biologically important heterocyclic scaffold, was described . This could be suggested as a member of a promising class of next-generation derivatives, improving even more its features against AChE .

Safety And Hazards

Isoxazol-5-amine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Isoxazoles, including Isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of eco-friendly synthetic strategies and metal-free synthetic routes for the synthesis of isoxazoles is a current trend in research .

properties

IUPAC Name

1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWZYXUKABJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074532
Record name 5-Isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-amine

CAS RN

14678-05-8
Record name 5-Isoxazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazol-5-amine
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Record name 5-Isoxazolamine
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Record name Isoxazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
Q Hu, C Wang, Q Xiang, R Wang, C Zhang, M Zhang… - Bioorganic …, 2020 - Elsevier
… Based on the common N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine skeleton, we synthesized four methyl or acetyl derivatives 11a′, 11b′, 11d′ and 11x′ to further investigate …
Number of citations: 14 www.sciencedirect.com
PR Boggu, E Venkateswararao, M Manickam… - Bioorganic & Medicinal …, 2020 - Elsevier
… isoxazol-5-amine scaffold. Next, extension and contraction tactics were used to confirm the length of the methylene chain between isoxazol-5-amine … 1 to the isoxazol-5-amine ring were …
Number of citations: 4 www.sciencedirect.com
BA Chalyk, KV Hrebeniuk… - European Journal of …, 2018 - Wiley Online Library
The reaction of chloroximes that have a protected amino group and active methylene nitriles under basic conditions has been shown to give functionalized 5‐aminoisoxazoles in yields …
Z Agheli, M Pordel, SA Beyramabadi - Journal of Molecular Structure, 2017 - Elsevier
The new heterocyclic ligand 8-(4-chlorophenyl)-3-butyl-3H-imidazo[4′,5′:3,4]benzo [1,2-c]isoxazol-5-amine (5-AIBI) was synthesized from the reduction of 3-butyl-8-(4-chlorophenyl)-…
Number of citations: 7 www.sciencedirect.com
D Chen, A Shen, J Li, F Shi, W Chen, J Ren… - European journal of …, 2014 - Elsevier
HSP90 is ubiquitously overexpressed in a broad spectrum of human cancers and has been recognized as an attractive target for cancer treatment. Here, we described the fragment …
Number of citations: 42 www.sciencedirect.com
Z Cao, J Zhu, L Liu, Y Pang, L Tian… - Beilstein Journal of …, 2019 - beilstein-journals.org
… procedure for the AgNTf 2 -catalyzed reaction of ynamide 4a with 8a: To a stirred solution of ynamide 4a (57.0 mg, 0.2 mmol) in DCE (2.0 mL, 0.1 M) was added isoxazol-5-amine 8a (…
Number of citations: 12 www.beilstein-journals.org
A Nakhaei, S Ramezani - Iranian Journal of Chemistry and Chemical …, 2019 - ijcce.ac.ir
… synthesis and characterization of two new fluorescent heterocyclic Schiff-base ligands derived from 2-8-(4-chlorophenyl)-3-Iso butyl -3Himidazo[4',5':3,4]benzo [1,2-c]isoxazol-5-amine …
Number of citations: 4 www.ijcce.ac.ir
CV Kumar, MP Kumar, S Tejaswi, Shivaraj - Crystallography Reports, 2014 - Springer
A novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine (DMTMIA) Schiff base has been synthesized by condensation of 3,4-dimethyl-5-amine isoxazole with thiophene-2-…
Number of citations: 1 link.springer.com
K Pattabiraman, R El-Khouri, K Modi, LR McGee… - Tetrahedron …, 2009 - Elsevier
… Herein, we describe the synthesis of the novel 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine (7) and 4-(1H-benzo[d]thiazol-2-yl)isoxazol-5-amine scaffolds (8). Initial attempts following …
Number of citations: 11 www.sciencedirect.com
MA El-Badawi, HF Rizk, S AbdEl-Lateef… - Bulgarian chemical …, 2008 - researchgate.net
… (IV) with sodium azide yielded 3-(5azidoisoxazol-3-yl) pyridine (V), which was reduced with H2S to yield 3-(pyridine-3-yl)-N [3- pyridine-3-yl) isoxazol5(4H)-ylidene] isoxazol-5-amine (VI…
Number of citations: 3 www.researchgate.net

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